3-(2-{4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione 3-(2-{4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Brand Name: Vulcanchem
CAS No.: 610756-91-7
VCID: VC6592745
InChI: InChI=1S/C29H33N3O6/c1-36-24-10-5-11-25(37-2)27(24)38-19-21(33)18-31-14-12-30(13-15-31)16-17-32-28(34)22-8-3-6-20-7-4-9-23(26(20)22)29(32)35/h3-11,21,33H,12-19H2,1-2H3
SMILES: COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O
Molecular Formula: C29H33N3O6
Molecular Weight: 519.598

3-(2-{4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

CAS No.: 610756-91-7

Cat. No.: VC6592745

Molecular Formula: C29H33N3O6

Molecular Weight: 519.598

* For research use only. Not for human or veterinary use.

3-(2-{4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione - 610756-91-7

Specification

CAS No. 610756-91-7
Molecular Formula C29H33N3O6
Molecular Weight 519.598
IUPAC Name 2-[2-[4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C29H33N3O6/c1-36-24-10-5-11-25(37-2)27(24)38-19-21(33)18-31-14-12-30(13-15-31)16-17-32-28(34)22-8-3-6-20-7-4-9-23(26(20)22)29(32)35/h3-11,21,33H,12-19H2,1-2H3
Standard InChI Key GEFWLUZSCPNGJK-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O

Introduction

Structural Overview

This compound features a highly intricate molecular framework composed of:

  • Core Elements:

    • A tricyclic azatricyclo scaffold.

    • A diketone functionality (pentaene-2,4-dione).

  • Substituents:

    • A piperazine ring substituted with a hydroxypropyl group linked to a dimethoxyphenoxy moiety.

    • An ethyl chain bridging the piperazine and the azatricyclic core.

Key Features:

  • The presence of both hydrophilic (hydroxy and piperazine groups) and hydrophobic (dimethoxyphenoxy) regions suggests amphiphilic behavior.

  • The diketone group might provide reactivity for further derivatization or biological activity.

General Synthetic Approach:

The synthesis of such a complex molecule would likely involve multiple steps, including:

  • Construction of the Azatricyclic Core:

    • This step typically involves cyclization reactions using precursors like diones or amino acids to form the tricyclic framework.

  • Functionalization of the Piperazine Ring:

    • The hydroxypropyl group is introduced via alkylation reactions.

    • The dimethoxyphenoxy group is attached using etherification reactions.

  • Linking the Substituents:

    • The ethyl chain bridge connecting the piperazine to the azatricyclic core is introduced via condensation or reductive amination.

Challenges:

  • Maintaining stereochemical integrity during synthesis.

  • Avoiding side reactions due to the reactive diketone and hydroxy groups.

Pharmacological Potential

The structural features suggest potential applications as:

  • Receptor Modulator:

    • The piperazine moiety often interacts with neurotransmitter receptors or enzymes.

  • Antioxidant Activity:

    • The dimethoxyphenoxy group may exhibit radical-scavenging properties.

  • Drug Delivery Scaffold:

    • Amphiphilic molecules like this one can serve as carriers for hydrophobic drugs.

Research Applications

The compound may also be used as a model in studies involving:

  • Molecular docking simulations for drug discovery.

  • Structure-activity relationship (SAR) analyses.

Analytical Characterization

To confirm its structure and purity, the following methods are recommended:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H and 13C^13C NMR to identify functional groups and confirm connectivity.

  • Mass Spectrometry (MS):

    • High-resolution MS for molecular weight determination.

  • Infrared Spectroscopy (IR):

    • To identify key functional groups like hydroxyl (OH-OH) and carbonyl (C=OC=O) groups.

  • X-ray Crystallography:

    • For precise three-dimensional structural determination if crystalline samples are available.

Limitations:

  • Limited water solubility may restrict biological applications.

  • Potential instability under physiological conditions due to diketone reactivity.

Future Directions:

  • Derivatization: Modifying functional groups to enhance solubility or stability.

  • Biological Testing: Screening for activity against specific targets such as enzymes or receptors.

  • Computational Studies: Using in silico methods to predict binding affinities and pharmacokinetics.

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